Sulfo-EGS Crosslinker
CAS No.: 167410-92-6
Cat. No.: VC0544187
Molecular Formula: C18H20N2O18S2
Molecular Weight: 616.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167410-92-6 |
|---|---|
| Molecular Formula | C18H20N2O18S2 |
| Molecular Weight | 616.5 g/mol |
| IUPAC Name | 1-[4-[2-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
| Standard InChI | InChI=1S/C18H20N2O18S2/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34) |
| Standard InChI Key | YDFAYDGRSWSLCT-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Sulfo-EGS (CAS 167410-92-6) consists of two sulfo-NHS ester groups connected by a 12-atom spacer arm derived from ethylene glycol. The sulfonate groups enhance water solubility, distinguishing it from its membrane-permeable analog, EGS . Its molecular formula is , with a molecular weight of 616.48 g/mol or 660.45 g/mol depending on hydration state .
Solubility and Stability
Sulfo-EGS exhibits high solubility in aqueous buffers (up to 10 mM in pure water), though solubility decreases with elevated ionic strength . It is hygroscopic and requires storage at -20°C in a desiccated environment to prevent hydrolysis . Stock solutions should be prepared immediately before use, as the sulfo-NHS esters hydrolyze rapidly, with a half-life of <30 minutes at pH 8.0 .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Spacer Arm Length | 16.1 Å | |
| Molecular Weight | 616.48–660.45 g/mol | |
| Solubility in Water | 10 mM (25°C) | |
| Optimal pH for Reaction | 7.0–9.0 |
Mechanism of Action and Reactivity
Crosslinking Chemistry
Sulfo-EGS reacts with primary amines (ε-amino groups of lysine and N-terminal α-amines) to form stable amide bonds, releasing N-hydroxysuccinimide (NHS) as a byproduct . The reaction proceeds efficiently in phosphate, HEPES, or borate buffers (pH 7–9), but is inhibited by amine-containing buffers like Tris or glycine .
Cleavage Specificity
The ethylene glycol spacer contains two ester bonds cleavable by 0.5 M hydroxylamine (pH 8.5) at 37°C, yielding two fragments with terminal amides . This reversibility enables isolation of crosslinked complexes for downstream analysis, such as mass spectrometry .
Applications in Structural Biology and Proteomics
Protein-Protein Interaction Mapping
In a study of fibroblast growth factor-2 (FGF-2), Sulfo-EGS achieved 41–44% coverage of lysine pairs within 16.1 Å, identifying critical interfacial residues in dimeric complexes . Comparative analyses showed its 16.1 Å spacer optimally resolved large-scale conformational changes in α-catenin (269 residues), outperforming shorter crosslinkers like DMP (9.2 Å) .
Cell Surface Protein Crosslinking
Sulfo-EGS’s membrane impermeability makes it ideal for conjugating cell surface receptors. For example, crosslinking interleukin-2 receptors on lymphocytes preserved 60% of ligand-binding activity post-cleavage, demonstrating minimal structural perturbation .
Gas-Phase Crosslinking for Top-Down Proteomics
Recent innovations utilize Sulfo-EGS in ion/ion reactions to crosslink gaseous ubiquitin cations. Collision-induced dissociation of crosslinked ions generated sequence-specific fragments, enabling proximity mapping of 3D structures without solution-phase artifacts .
Table 2: Experimental Coverage Across Model Proteins
Protocol Optimization and Best Practices
Reaction Conditions
For cell surface crosslinking:
-
Suspend cells (25 × 10⁶/mL) in PBS (pH 8.0).
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Add Sulfo-EGS (10–50 mM final concentration).
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Incubate 30–60 minutes at 4°C.
Molar Ratio Considerations
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Dilute proteins (2 mg/mL): 20–50-fold molar excess of Sulfo-EGS.
Future Directions and Innovations
Emerging applications include:
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Single-molecule force spectroscopy: Reversible cleavage allows repeated mechanical unfolding of crosslinked proteins.
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Cryo-EM sample preparation: Stabilization of flexible domains without crystallization.
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Multiplexed crosslinking: Combining Sulfo-EGS with isotope-labeled reagents for quantitative interactomics.
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